![molecular formula C11H11Cl2N3O B13661471 2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol](/img/no-structure.png)
2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol is a chemical compound with the molecular formula C11H11Cl2N3O. It is known for its unique structure, which includes a quinoxaline ring substituted with chlorine atoms and an amino alcohol group. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol typically involves the reaction of 3,6-dichloroquinoxaline with an appropriate amine and alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The chlorine atoms on the quinoxaline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the quinoxaline ring .
Wissenschaftliche Forschungsanwendungen
2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,6-Dichloroquinoxalin-2-ylamino)ethanol: Similar structure with an ethanol group instead of propanol.
3,6-Dichloroquinoxaline: Lacks the amino alcohol group.
2-(3,6-Dichloroquinoxalin-2-ylamino)butan-1-ol: Contains a butanol group instead of propanol.
Uniqueness
2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol is unique due to its specific combination of a quinoxaline ring with chlorine substitutions and an amino alcohol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C11H11Cl2N3O |
---|---|
Molekulargewicht |
272.13 g/mol |
IUPAC-Name |
2-[(3,6-dichloroquinoxalin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C11H11Cl2N3O/c1-6(5-17)14-11-10(13)15-9-4-7(12)2-3-8(9)16-11/h2-4,6,17H,5H2,1H3,(H,14,16) |
InChI-Schlüssel |
RTHHRRFTBNQWFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)NC1=NC2=C(C=C(C=C2)Cl)N=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.